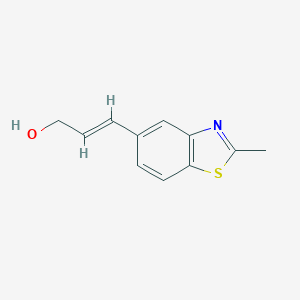
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This particular compound is characterized by the presence of a methyl group at the second position of the benzothiazole ring and a propenol group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol typically involves the condensation of 2-methylbenzo[d]thiazole with an appropriate aldehyde under basic conditions. One common method is the reaction of 2-methylbenzo[d]thiazole with cinnamaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enal or 3-(2-methylbenzo[d]thiazol-5-yl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methylbenzo[d]thiazol-5-yl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or electroluminescence.
Wirkmechanismus
The mechanism of action of (E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the propenol group and has different chemical properties and applications.
3-(2-Methylbenzo[d]thiazol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
2-Methyl-5-nitrobenzothiazole: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol is unique due to the presence of both the benzothiazole ring and the propenol group, which confer specific chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
125901-73-7 |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
YFWKBZYYSGZOQX-NSCUHMNNSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Isomerische SMILES |
CC1=NC2=C(S1)C=CC(=C2)/C=C/CO |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Synonyme |
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















